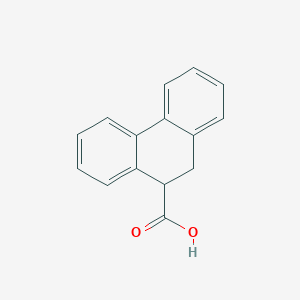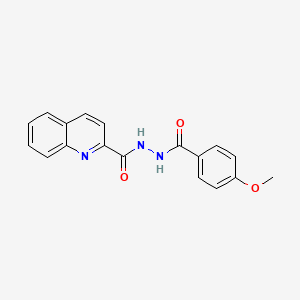
N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide is a chemical compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol This compound is known for its unique structure, which includes a quinoline ring system substituted with a methoxybenzoyl group and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide typically involves the reaction of quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
作用機序
The mechanism of action of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide: Unique due to its specific substitution pattern and functional groups.
Quinoline-2-carbohydrazide: Lacks the methoxybenzoyl group, resulting in different chemical properties and applications.
4-methoxybenzoyl chloride: Used as a reagent in the synthesis of N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide.
Uniqueness
N’-(4-methoxybenzoyl)quinoline-2-carbohydrazide is unique due to its combination of a quinoline ring system with a methoxybenzoyl group and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
782469-25-4 |
|---|---|
分子式 |
C18H15N3O3 |
分子量 |
321.3 g/mol |
IUPAC名 |
N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide |
InChI |
InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23) |
InChIキー |
DPEVPOFLXITBAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2 |
溶解性 |
14.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


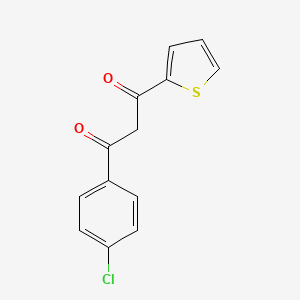
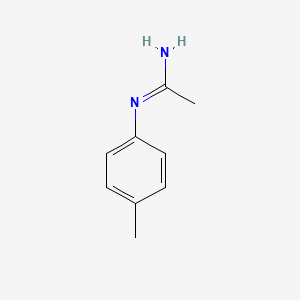
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
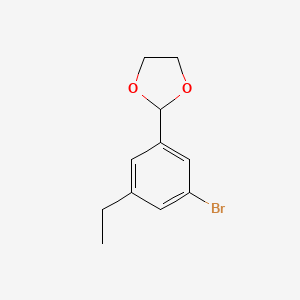
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
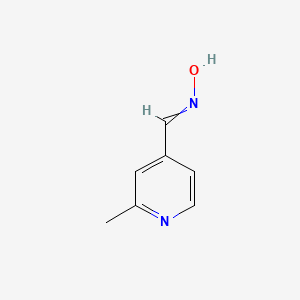
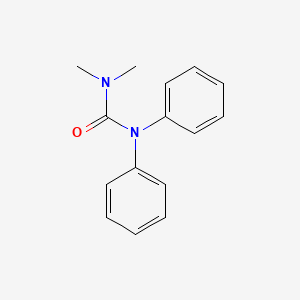
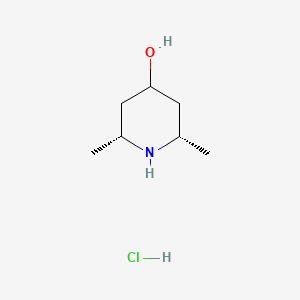
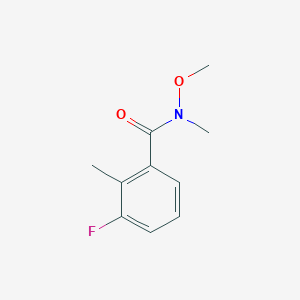

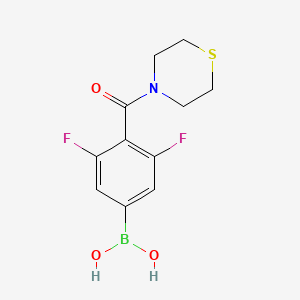
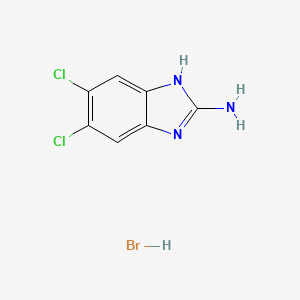
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
